1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-(1-methyl-1H-pyrazol-3-yl)-3-piperidinecarboxamide
Description
The research compound in focus is a synthetic molecule characterized by its unique combination of pyrazole and piperidine functional groups, reflecting its significance in scientific investigations due to its molecular structure and potential biological activities.
Synthesis Analysis
Synthesis of related compounds involves complex chemical processes aimed at introducing specific functional groups, such as the pyrazole and piperidine rings, to achieve desired molecular structures. These processes often involve multistep reactions, including nucleophilic substitution and coupling reactions, to construct the molecule's core framework and attach the necessary substituents.
Molecular Structure Analysis
The molecular structure of related compounds, determined through techniques such as X-ray diffraction, reveals critical aspects such as the conformation of the piperidine ring and the geometry around sulfur atoms. The structure often exhibits both inter- and intramolecular hydrogen bonds, contributing to its stability and reactivity. The spatial orientation of different groups within the molecule, as deduced from conformational analysis and molecular modeling, plays a crucial role in its interaction with biological targets.
Chemical Reactions and Properties
Compounds with pyrazole and piperidine scaffolds participate in various chemical reactions, reflecting their reactive functional groups. These reactions may include nucleophilic substitution at the piperidine nitrogen or electrophilic attack at the pyrazole ring, leading to a range of derivatives with varied biological activities. The presence of sulfonyl groups introduces additional reactivity, allowing for further modification and exploration of chemical space.
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystal structure, are influenced by their molecular architecture. The crystalline form, symmetry, and unit cell dimensions can be determined through crystallographic studies, providing insights into the compound's molecular packing and intermolecular interactions within the solid state.
Chemical Properties Analysis
The chemical behavior of the compound, including its acidity, basicity, and stability, is dictated by the functional groups present. For example, the sulfonyl group may enhance the compound's acidity, while the piperidine ring might contribute to basicity. These properties are crucial for understanding the compound's reactivity and potential as a chemical probe or therapeutic agent.
- (Shim et al., 2002)
- (Naveen et al., 2015)
- (Srivastava et al., 2008)
- (Matulevičiūtė et al., 2021)
- (Shawish et al., 2021)
properties
IUPAC Name |
1-(1,5-dimethylpyrazol-4-yl)sulfonyl-N-(1-methylpyrazol-3-yl)piperidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6O3S/c1-11-13(9-16-20(11)3)25(23,24)21-7-4-5-12(10-21)15(22)17-14-6-8-19(2)18-14/h6,8-9,12H,4-5,7,10H2,1-3H3,(H,17,18,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSCEILZBLHJAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)S(=O)(=O)N2CCCC(C2)C(=O)NC3=NN(C=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N6O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-(1-methyl-1H-pyrazol-3-yl)piperidine-3-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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